

Application Note: Synthesis of 5-(4-Bromophenyl)barbituric Acid

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Compound of Interest

Compound Name: Diethyl 4-bromophenylmalonate

CAS No.: 93139-85-6

Cat. No.: B1313168

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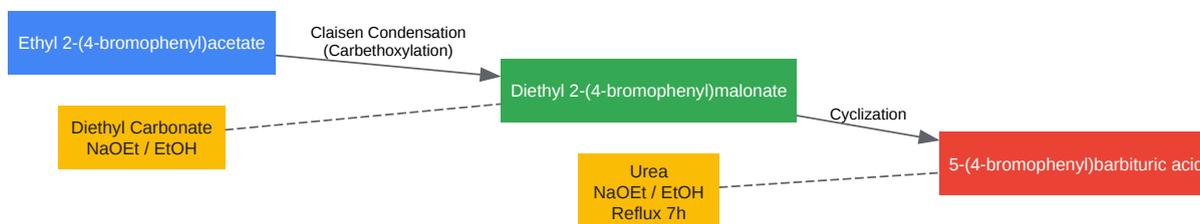
Executive Summary & Retrosynthetic Analysis

The synthesis of 5-arylbarbituric acids is most reliably achieved through the cyclization of diethyl 2-arylmalonates with urea. While direct arylation of barbituric acid is possible via transition-metal catalysis (e.g., Rh(II) carbenoid insertion), the classical condensation route remains the gold standard for scalability and cost-effectiveness.

Retrosynthetic Logic:

- Target: 5-(4-bromophenyl)barbituric acid.[1]
- Precursor: Diethyl 2-(4-bromophenyl)malonate.
- Starting Material: Ethyl 2-(4-bromophenyl)acetate (Commercially available or synthesized from 4-bromophenylacetic acid).

Reaction Scheme Visualization



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Figure 1: Synthetic pathway from ethyl 2-(4-bromophenyl)acetate to the target barbiturate.

Safety & Hazard Assessment

Critical Warning: This protocol involves the use of Sodium Ethoxide (NaOEt), a corrosive and moisture-sensitive base, and Brominated aromatics. Work must be performed in a certified chemical fume hood.

- Sodium Ethoxide: Causes severe skin burns and eye damage. Reacts violently with water.
- Brominated Compounds: Potential irritants; avoid inhalation of dust/vapors.
- Waste Disposal: Quench all reaction mixtures with water/acid before disposal. Segregate halogenated organic waste.

Experimental Protocol

Phase 1: Synthesis of Diethyl 2-(4-bromophenyl)malonate

Note: If Diethyl 2-(4-bromophenyl)malonate is commercially sourced, proceed directly to Phase 2.

Objective: Install the second ester group via carbomethoxylation.

- Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube (or N₂ line).

- Base Preparation: Add Sodium metal (2.5 g, 109 mmol) to Absolute Ethanol (80 mL). Stir until all sodium has dissolved to form sodium ethoxide.
 - Alternative: Use commercially available 21 wt% NaOEt solution.
- Addition: Cool the solution to 60°C. Add Diethyl carbonate (12.5 g, 105 mmol) dropwise.
- Reaction: Add Ethyl 2-(4-bromophenyl)acetate (24.3 g, 100 mmol) dropwise over 30 minutes.
- Distillation: Heat the mixture. As the reaction proceeds, ethanol is formed. Replace the reflux condenser with a distillation head and slowly distill off the ethanol to drive the equilibrium forward (forced Claisen condensation). Continue until the internal temperature rises to ~175°C (using an oil bath).
- Workup: Cool the reaction paste. Add Glacial Acetic Acid to neutralize. Extract with Diethyl Ether, wash with water, dry over MgSO₄, and concentrate in vacuo.
- Purification: Distill under reduced pressure (vacuum distillation) to isolate the diethyl malonate derivative.

Phase 2: Cyclization to 5-(4-bromophenyl)barbituric acid

Objective: Condensation of the malonate diester with urea to form the pyrimidine-trione ring.

Reagents Table:

Component	Role	Quantity	Equivalents
Diethyl 2-(4-bromophenyl)malonate	Substrate	3.15 g	1.0 eq (10 mmol)
Urea (Dry)	Reagent	0.90 g	1.5 eq (15 mmol)
Sodium Ethoxide (NaOEt)	Base	20 mL (1M in EtOH)	2.0 eq
Absolute Ethanol	Solvent	30 mL	N/A
Hydrochloric Acid (12M)	Quench	~5 mL	Excess

Step-by-Step Procedure:

- Preparation of Anhydrous Conditions:
 - Flame-dry a 100 mL two-neck RBF equipped with a reflux condenser and a magnetic stir bar.
 - Flush with Nitrogen or Argon.
- Dissolution:
 - Add Absolute Ethanol (30 mL).
 - Add Sodium Ethoxide (20 mmol). (Prepared fresh by dissolving 0.46 g Na in EtOH is preferred for maximum activity).
 - Add Urea (0.90 g) and stir until dissolved.
- Condensation:
 - Add Diethyl 2-(4-bromophenyl)malonate (3.15 g) slowly via syringe or dropping funnel.
 - Heat the mixture to Reflux (80°C).

- Maintain reflux for 7–8 hours. A white solid (the sodium salt of the barbiturate) will typically precipitate during the reaction.^[2]
- Quench and Isolation:
 - Remove heating and allow the mixture to cool to room temperature.
 - Add Warm Water (50°C, 30 mL) to dissolve the sodium salt precipitate.
 - Acidify the solution carefully with Conc. HCl until pH < 2. This converts the sodium salt back to the free acid form, causing the product to precipitate as a white solid.
- Purification:
 - Cool the mixture in an ice bath for 2 hours to maximize precipitation.
 - Filter the solid using a Büchner funnel.^[2]
 - Wash: Wash the cake with cold water (2 x 10 mL) to remove salts and unreacted urea.
 - Recrystallization: Recrystallize the crude solid from boiling water or a Water/Ethanol (1:1) mixture.
 - Drying: Dry in a vacuum oven at 80°C for 4 hours.

Characterization & Quality Control

The isolated product should be characterized to confirm identity and purity.

- Appearance: White to off-white crystalline powder.
- Melting Point: Expected range 250–255°C (dec). (Note: 5-phenylbarbituric acid melts at ~262°C; the bromo-substituent typically alters this slightly).
- Solubility: Soluble in DMF, DMSO, and alkaline aqueous solutions; sparingly soluble in cold water and ethanol.
- ¹H NMR (DMSO-d₆, 400 MHz):

- 11.4 (s, 2H, NH) – Broad singlet, exchangeable.
- 7.55 (d, 2H, Ar-H) – Aromatic protons ortho to Br.
- 7.25 (d, 2H, Ar-H) – Aromatic protons meta to Br.
- 4.80 (s, 1H, CH) – The C5 proton (may be diminished due to keto-enol tautomerism in wet solvents).

References

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- [3. Organic Syntheses Procedure \[orgsyn.org\]](#)
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